

Unraveling Maoecrystal V: A Technical Guide to its Crystal Structure and Analysis

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Compound of Interest

Compound Name: *maoecrystal A*

Cat. No.: *B1257481*

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Abstract

Maoecrystal V, a complex pentacyclic diterpenoid isolated from *Isodon eriocalyx*, has captivated chemists with its intricate molecular architecture and initially reported potent biological activity. This technical guide provides an in-depth analysis of its crystal structure, determined by X-ray crystallography, and details the experimental protocols for its characterization. Furthermore, it presents a summary of its synthesis and a re-evaluation of its biological significance, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

First isolated in 1994 and structurally elucidated in 2004, maoecrystal V is a member of the ent-kauranoid family of natural products.^{[1][2]} Its unique and densely functionalized pentacyclic skeleton, featuring four contiguous quaternary stereogenic centers, has made it a formidable challenge for synthetic chemists.^[1] Initial reports highlighted its remarkable cytotoxic activity against HeLa cervical cancer cells, with an IC₅₀ value of 20 ng/mL.^{[1][2]} However, subsequent studies on the synthetically produced compound have called this initial biological activity into question, revealing no significant anticancer properties.^{[1][3]} This guide focuses on the definitive structural analysis of maoecrystal V through single-crystal X-ray diffraction.

Crystal Structure and Properties

The absolute configuration of maoecrystal V was unequivocally established through single-crystal X-ray diffraction analysis.[1][4][5] The compound crystallizes in a highly ordered arrangement, allowing for precise determination of its three-dimensional structure.

Crystallographic Data

The following table summarizes the key crystallographic data for maoecrystal V. This information is crucial for understanding the compound's solid-state conformation and for computational modeling studies.

Parameter	Value	Reference
Chemical Formula	C ₁₉ H ₂₂ O ₅	[6]
Molecular Weight	330.4 g/mol	[6]
CCDC Number	249099	[6]
Crystal System	Orthorhombic	
Space Group	P2 ₁ 2 ₁ 2 ₁	
a (Å)		
b (Å)		
c (Å)		
α (°)	90	
β (°)	90	
γ (°)	90	
Volume (Å ³)		
Z		
Calculated Density (g/cm ³)		

Note: Specific unit cell dimensions (a, b, c), volume, Z, and calculated density are not explicitly stated in the provided search results, but are contained within the referenced CCDC deposition number.

Molecular Structure

Maoecrystal V's structure is characterized by a novel C19 skeleton.^[5] It features a highly condensed pentacyclic system with a bicyclo[2.2.2]octanone core fused to a lactone ring.^{[1][7]} This intricate arrangement includes two contiguous all-carbon quaternary centers, contributing to its significant synthetic challenge.^{[5][7]}

Experimental Protocols

The determination of maoecrystal V's crystal structure involved its isolation from a natural source, followed by crystallization and analysis using single-crystal X-ray diffraction.

Isolation and Crystallization

- **Source:** Maoecrystal V was isolated from the leaves of the Chinese medicinal herb *Isodon eriocalyx*.^{[2][4][8]}
- **Extraction and Purification:** The dried and powdered leaves of *I. eriocalyx* were subjected to extraction with organic solvents. The crude extract was then purified using a combination of chromatographic techniques, such as column chromatography over silica gel, to yield pure maoecrystal V.
- **Crystallization:** Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system.

X-ray Diffraction Analysis

The definitive structural elucidation was performed using single-crystal X-ray diffraction.

- **Instrumentation:** The X-ray diffraction studies were carried out on a Bruker Pt 135 CCD diffractometer.^[9]
- **Radiation Source:** The diffractometer was equipped with Cu K α radiation ($\lambda = 1.54178 \text{ \AA}$).^[9]

- **Data Collection:** A single crystal of maoecrystal V was mounted on the diffractometer, and diffraction data were collected at a controlled temperature.
- **Structure Solution and Refinement:** The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. This process allowed for the precise determination of atomic coordinates, bond lengths, and bond angles.

Synthesis and Biological Activity

The complex structure of maoecrystal V has made it a prominent target for total synthesis, with several research groups successfully completing its synthesis.^[1]

Total Synthesis Workflow

The synthetic routes to maoecrystal V are complex and involve numerous steps. A key strategy employed in several syntheses is the intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.^{[1][7]} The following diagram illustrates a generalized workflow for the total synthesis of maoecrystal V.



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Caption: Generalized workflow for the total synthesis of maoecrystal V.

Re-evaluation of Biological Activity

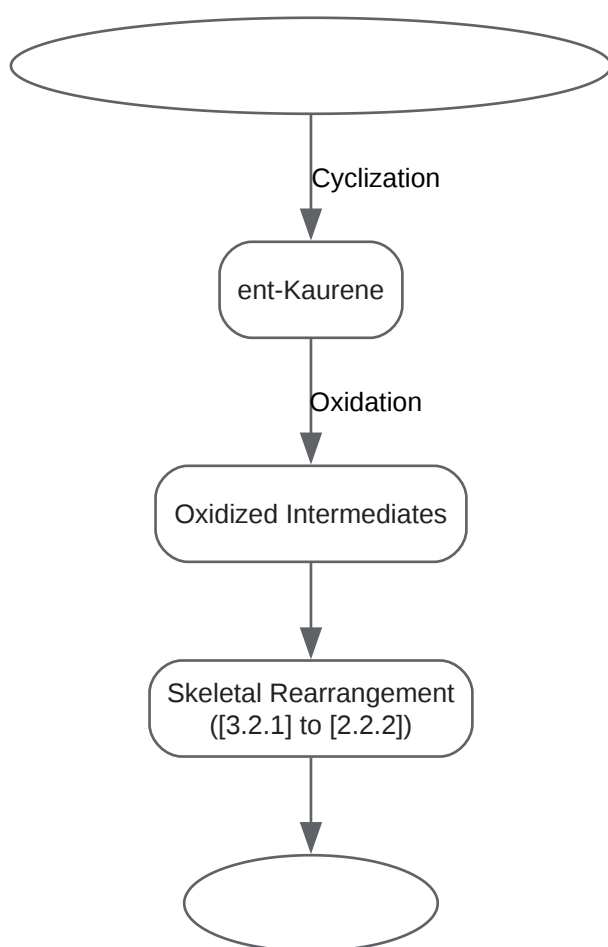
While initial reports indicated potent cytotoxicity of maoecrystal V against HeLa cells, studies conducted on the synthetically derived material have shown little to no anticancer activity across multiple cancer cell lines, including HeLa.^{[1][3][10]} This discrepancy suggests that the originally reported biological activity may have been incorrect or due to other factors.

Biosynthetic Pathway

Maoecrystal V is an ent-kauranoid diterpenoid, a class of natural products with a common biosynthetic origin.

Proposed Biosynthesis

The biosynthesis of ent-kauranoids originates from geranylgeranyl pyrophosphate (GGPP).^[11] It is proposed that maoecrystal V arises from a complex series of biosynthetic transformations, including skeletal rearrangements.^[1] A key proposed step involves a [3.2.1] to [2.2.2]-bicyclocloctane rearrangement.^[1]



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